molecular formula C22H13ClFN3O5 B2848739 N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide CAS No. 888466-26-0

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

货号 B2848739
CAS 编号: 888466-26-0
分子量: 453.81
InChI 键: OWGLXHVGAZNMOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in the regulation of ion and fluid transport across epithelial membranes in various organs, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been widely used as a research tool to investigate the function and regulation of CFTR, as well as to develop new therapeutic strategies for CF.

作用机制

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide acts as a non-competitive inhibitor of CFTR by binding to a site on the protein that is distinct from the ATP-binding site. This results in the inhibition of CFTR-mediated chloride currents and the reduction of ion and fluid transport across epithelial membranes. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be highly selective for CFTR, with no significant effects on other ion channels or transporters.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects on CFTR function. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can block CFTR-mediated chloride currents in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has also been shown to reduce the stability of CFTR at the cell surface and to increase its turnover rate. In vivo studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide can reduce the severity of CF lung disease in animal models by inhibiting CFTR-mediated ion and fluid transport and reducing airway inflammation.

实验室实验的优点和局限性

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CFTR and has been extensively validated as a research tool in both in vitro and in vivo studies. It is also relatively easy to synthesize and has a long shelf life. However, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has some limitations. It is a small molecule inhibitor that may not fully recapitulate the effects of CFTR mutations in CF patients. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

未来方向

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. One area of interest is the development of new CF therapies based on CFTR inhibition. N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been shown to be effective in reducing CF lung disease in animal models, but its potential as a clinical therapy has not yet been fully explored. Another area of interest is the development of new CFTR inhibitors that are more potent and selective than N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide. These inhibitors could be used to target specific CFTR mutations and to overcome the limitations of current CF therapies. Finally, further research is needed to understand the molecular mechanisms underlying CFTR inhibition by N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide and to identify new targets for CF therapy.

合成方法

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide was first synthesized by Van Goor et al. in 2006 using a multi-step synthetic route. The key intermediate, 3-(4-nitrobenzamido)benzofuran-2-carboxylic acid, was prepared by the reaction of 3-aminobenzoic acid with 4-nitrobenzoyl chloride in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. The acid was then coupled with 3-(3-chloro-4-fluorophenyl)propionyl chloride in the presence of N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to give N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide in 14% overall yield.

科学研究应用

N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used extensively in both in vitro and in vivo studies to investigate the function and regulation of CFTR. In vitro, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to block CFTR-mediated chloride currents in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. This has allowed researchers to study the role of CFTR in ion and fluid transport, as well as to identify new targets for CF therapy. In vivo, N-(3-chloro-4-fluorophenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide has been used to inhibit CFTR function in animal models of CF, such as mice and pigs. This has provided valuable insights into the pathophysiology of CF and has helped to identify new therapeutic approaches for the disease.

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3O5/c23-16-11-13(7-10-17(16)24)25-22(29)20-19(15-3-1-2-4-18(15)32-20)26-21(28)12-5-8-14(9-6-12)27(30)31/h1-11H,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLXHVGAZNMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。